Cas no 90685-01-1 (9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-)
![9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)- structure](https://it.kuujia.com/scimg/cas/90685-01-1x500.png)
90685-01-1 structure
Nome del prodotto:9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-
9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-
- Pitrazepin
- CHEBI:34926
- UNII-4KHA9U8INV
- AC1L3SS8
- 9H-Dibenzo(c,f)-1,2,4-triazolo(4,3-a)azepine, 3-(1-piperazinyl)-
- 90685-01-1
- 3-(Piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
- 3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene
- 4KHA9U8INV
- Q7199030
- SCHEMBL5888842
- 3-(Piperazin-1-yl)-9H-dibenzo[c,f][1,2,4]triazolo[4,3-a]azepine
- PITRAZEPINE
- CHEMBL59190
- DTXSID90238239
-
- Inchi: InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2
- Chiave InChI: GXFWOMYQHNODFA-UHFFFAOYSA-N
- Sorrisi: C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53
Proprietà calcolate
- Massa esatta: 317.164
- Massa monoisotopica: 317.164
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 46Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 579.3°Cat760mmHg
- Punto di infiammabilità: 304.2°C
- Indice di rifrazione: 1.751
9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)- Letteratura correlata
-
1. Index pages
-
2. Contents pages
-
3. Crystal structure and quantum electronic analyses of pitrazepin, a γ-aminobutyric acid (GABA) receptor antagonistThierry Boulanger,Daniel P. Vercauteren,Guy Evrard,Fran?ois Durant J. Chem. Soc. Perkin Trans. 2 1989 217
90685-01-1 (9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-) Prodotti correlati
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
